molecular formula C13H15N3 B8689039 2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl- CAS No. 18101-35-4

2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl-

Cat. No.: B8689039
CAS No.: 18101-35-4
M. Wt: 213.28 g/mol
InChI Key: AWXHPOLIQWMFKZ-UHFFFAOYSA-N
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Description

2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst to form the indazole ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.

Scientific Research Applications

2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl- is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

CAS No.

18101-35-4

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydroindazol-3-amine

InChI

InChI=1S/C13H15N3/c14-13-11-8-4-5-9-12(11)15-16(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,14H2

InChI Key

AWXHPOLIQWMFKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=C2C1)N)C3=CC=CC=C3

Origin of Product

United States

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